molecular formula C18H11ClN2OS B2939510 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole CAS No. 337920-64-6

2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole

Cat. No.: B2939510
CAS No.: 337920-64-6
M. Wt: 338.81
InChI Key: GLRUHMXESXDUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole ring with a pyridine ring substituted with a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 2-chloropyridine-3-carboxylic acid in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to reflux in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of specific biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole is unique due to its specific combination of a benzothiazole ring with a pyridine ring substituted with a 4-chlorophenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRUHMXESXDUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.